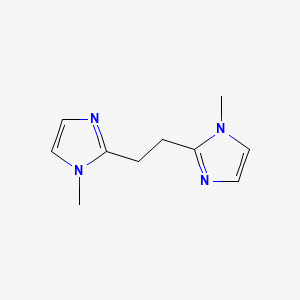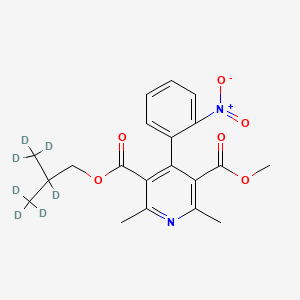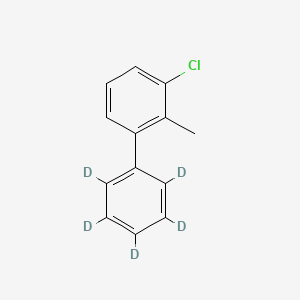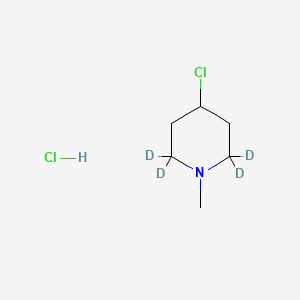
1,2-Bis-(N-methyl-imidazol-2-YL)-ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis-(N-methyl-imidazol-2-YL)-ethane is a chemical compound that features two N-methyl-imidazole groups connected by an ethane bridge
準備方法
The synthesis of 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane typically involves the reaction of N-methyl-imidazole with a suitable ethane derivative under specific conditions. The reaction conditions often include the use of a base to deprotonate the N-methyl-imidazole, facilitating its nucleophilic attack on the ethane derivative. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
化学反応の分析
1,2-Bis-(N-methyl-imidazol-2-YL)-ethane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Substitution: The imidazole rings can participate in substitution reactions, where substituents on the rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,2-Bis-(N-methyl-imidazol-2-YL)-ethane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in catalysis and materials science for developing new catalytic systems and materials with unique properties.
作用機序
The mechanism by which 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, binding to metal ions through the nitrogen atoms of the imidazole rings. This binding can influence the reactivity and properties of the metal center. In biological systems, it may interact with proteins or enzymes, affecting their activity and function.
類似化合物との比較
1,2-Bis-(N-methyl-imidazol-2-YL)-ethane can be compared with other similar compounds, such as:
1,2-Bis-(imidazol-2-YL)-ethane: Lacks the N-methyl groups, which can affect its binding properties and reactivity.
1,2-Bis-(N-methyl-imidazol-4-YL)-ethane: The position of the imidazole rings is different, leading to variations in its chemical behavior.
1,2-Bis-(N-ethyl-imidazol-2-YL)-ethane: The presence of ethyl groups instead of methyl groups can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific structure, which provides distinct binding and reactivity characteristics compared to its analogs.
特性
IUPAC Name |
1-methyl-2-[2-(1-methylimidazol-2-yl)ethyl]imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-13-7-5-11-9(13)3-4-10-12-6-8-14(10)2/h5-8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTHRJKDBNPRQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCC2=NC=CN2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-methylindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B588880.png)




![3,5,6,7,9-pentazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaene](/img/structure/B588890.png)


![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)
